molecular formula C26H19ClFN3O2S B7734366 (2Z)-2-[3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)ethanamide

(2Z)-2-[3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)ethanamide

Cat. No.: B7734366
M. Wt: 492.0 g/mol
InChI Key: YNYZFRDDVUFFGX-ROMGYVFFSA-N
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Description

(2Z)-2-[3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)ethanamide is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, cyano group, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)ethanamide typically involves multi-step organic reactions. The key steps include:

    Formation of the Thiazolidinone Ring: This can be achieved through the reaction of a substituted benzylamine with carbon disulfide and an alkyl halide, followed by cyclization.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine.

    Substitution: The aromatic rings can undergo various substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation and nitration, respectively.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology

In biological research, the compound may be studied for its potential bioactivity. The presence of the thiazolidinone ring suggests possible applications in enzyme inhibition or as a ligand for receptor studies.

Medicine

Medicinally, the compound could be investigated for its potential therapeutic properties. The structural features suggest it may have activity against certain diseases, such as cancer or bacterial infections.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of (2Z)-2-[3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)ethanamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The cyano group and thiazolidinone ring are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Similar Compounds

    (2Z)-2-[3-(4-chlorophenyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)ethanamide: Lacks the 4-fluorobenzyl group.

    (2Z)-2-[3-(4-chlorophenyl)-5-(4-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)ethanamide: Substitutes the 4-fluorobenzyl group with a 4-methylbenzyl group.

Uniqueness

The presence of both the 4-chlorophenyl and 4-fluorobenzyl groups in (2Z)-2-[3-(4-chlorophenyl)-5-(4-fluorobenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)ethanamide makes it unique compared to similar compounds. These substituents may confer distinct electronic and steric properties, potentially leading to different reactivity and bioactivity profiles.

Properties

IUPAC Name

(2Z)-2-[3-(4-chlorophenyl)-5-[(4-fluorophenyl)methyl]-4-oxo-1,3-thiazolidin-2-ylidene]-2-cyano-N-(4-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClFN3O2S/c1-16-2-10-20(11-3-16)30-24(32)22(15-29)26-31(21-12-6-18(27)7-13-21)25(33)23(34-26)14-17-4-8-19(28)9-5-17/h2-13,23H,14H2,1H3,(H,30,32)/b26-22-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNYZFRDDVUFFGX-ROMGYVFFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C(=C2N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)/C(=C\2/N(C(=O)C(S2)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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